molecular formula C12H16O2Se B14173958 Butanoic acid, 2-(phenylseleno)-, ethyl ester CAS No. 89113-94-0

Butanoic acid, 2-(phenylseleno)-, ethyl ester

Cat. No.: B14173958
CAS No.: 89113-94-0
M. Wt: 271.22 g/mol
InChI Key: WHWYFESJATUPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 2-(phenylseleno)-, ethyl ester is an organic compound with the molecular formula C12H16O2Se. It is a colorless liquid at room temperature and has a distinct odor. This compound is soluble in organic solvents such as alcohols, ethers, and ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2-(phenylseleno)-, ethyl ester typically involves the esterification of butanoic acid with ethanol in the presence of a catalyst. One common method is to use sulfuric acid or magnesium chloride as a catalyst to facilitate the reaction . The reaction is carried out by heating the mixture, which leads to the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through high-temperature gas-phase reactions. This method involves the reaction of butanoic acid and ethanol in the presence of a catalyst such as copper oxide (CuO) and uranium oxide (UO3) .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-(phenylseleno)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated esters or other substituted products.

Scientific Research Applications

Butanoic acid, 2-(phenylseleno)-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butanoic acid, 2-(phenylseleno)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic acyl substitution reactions, where the ester group is attacked by nucleophiles, leading to the formation of various products. The pathways involved in these reactions include the formation of tetrahedral intermediates and the subsequent elimination of leaving groups .

Comparison with Similar Compounds

Butanoic acid, 2-(phenylseleno)-, ethyl ester can be compared with other similar compounds such as:

The uniqueness of this compound lies in the presence of the phenylseleno group, which imparts distinct chemical properties and reactivity compared to other esters.

Properties

CAS No.

89113-94-0

Molecular Formula

C12H16O2Se

Molecular Weight

271.22 g/mol

IUPAC Name

ethyl 2-phenylselanylbutanoate

InChI

InChI=1S/C12H16O2Se/c1-3-11(12(13)14-4-2)15-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3

InChI Key

WHWYFESJATUPQE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)[Se]C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.